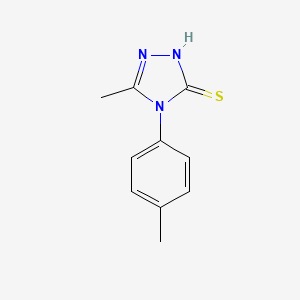

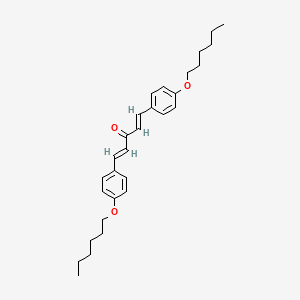

![molecular formula C17H36N2O3Si B2379535 tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate CAS No. 1210418-68-0](/img/structure/B2379535.png)

tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate” is a chemical compound with the formula C17H36N2O3Si . It is used in various chemical reactions .

Synthesis Analysis

The synthesis of this compound involves the use of N-ethyl-N,N-diisopropylamine in isopropyl alcohol at 60℃ for 2 hours . The reaction mixture is stirred at 60° C for 2 hours. The volatiles are removed under vacuo, the residue is diluted with ethyl acetate and washed with sat. NaCl. The organic phase is dried with magnesium sulfate, filtered, and concentrated. The crude material is purified by silica gel column chromatography eluding with ethyl acetate and hexanes (1:2) to give the final product .Molecular Structure Analysis

The molecular structure of this compound includes a tert-butyl group, a carbamate group, and a piperidine ring . The piperidine ring is substituted at the 3rd, 4th, and 5th positions .Chemical Reactions Analysis

This compound is used in various chemical reactions . For example, it can react with 4-chloro-3-nitropyridine in the presence of N-ethyl-N,N-diisopropylamine to form a new compound .Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.57 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications

Synthesis and Reactions in Organic Chemistry

- tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate and similar compounds are used in various synthesis and reaction processes in organic chemistry. For example, Sakaitani and Ohfune (1990) demonstrated the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting its utility in creating N-ester type compounds under mild conditions (Sakaitani & Ohfune, 1990).

Structural Studies and Crystallography

- The compound has been analyzed in structural studies and crystallography. Baillargeon et al. (2017) investigated isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, which include tert-butyl carbamates, to understand hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).

Medicinal Chemistry and Drug Synthesis

- In the field of medicinal chemistry, this compound plays a role in the synthesis of various biologically active compounds. For instance, Zhao et al. (2017) used tert-butyl carbamates in the synthesis of important intermediates for drugs like omisertinib (AZD9291), illustrating its significance in the pharmaceutical industry (Zhao, Guo, Lan, Xu, 2017).

Photocatalysis and Chemical Transformations

- The compound is also utilized in photocatalysis and chemical transformation processes. Wang et al. (2022) reported the use of tert-butyl carbamates in photoredox-catalyzed amination of o-hydroxyarylenaminones, demonstrating its application in creating diverse chemical structures under mild conditions (Wang et al., 2022).

properties

IUPAC Name |

tert-butyl N-[(3R,4R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-methylpiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O3Si/c1-12-10-18-11-13(19-15(20)21-16(2,3)4)14(12)22-23(8,9)17(5,6)7/h12-14,18H,10-11H2,1-9H3,(H,19,20)/t12-,13+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBWXUUDJJCDGX-BFHYXJOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(C1O[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

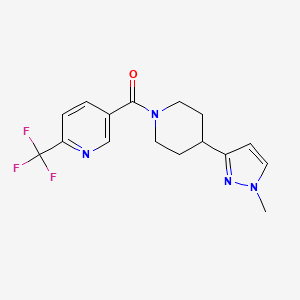

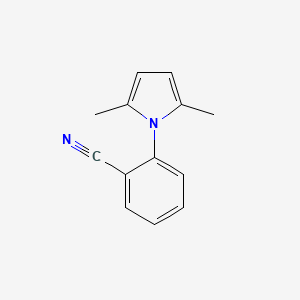

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2379452.png)

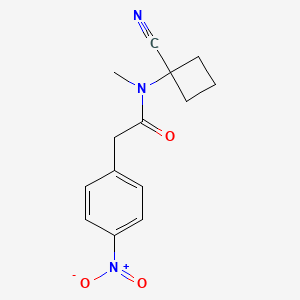

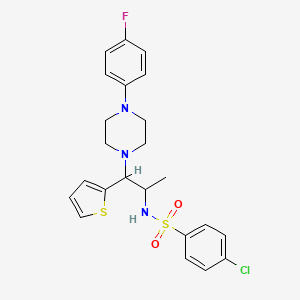

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2379456.png)

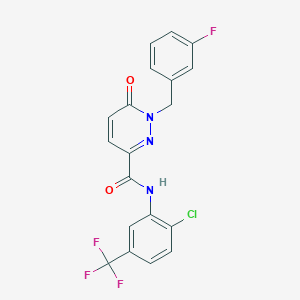

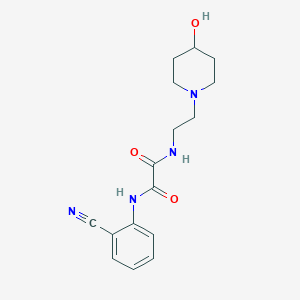

![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)

![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2379462.png)

![N-(4-bromo-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2379464.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2379469.png)